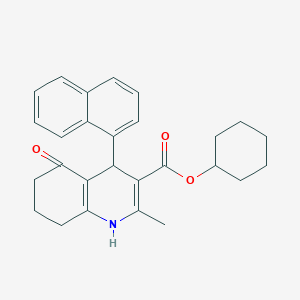![molecular formula C14H20N2O4S B5065099 N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPS is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth, survival, and metabolism. In
Wirkmechanismus
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by inhibiting the activation of PKB, which is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. PKB is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets that regulate cell proliferation, apoptosis, and metabolism. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide binds to the ATP-binding site of PKB and prevents its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to have several biochemical and physiological effects in various cell types and tissues. In cancer cells, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide inhibits cell growth and proliferation, induces apoptosis, and enhances the effectiveness of chemotherapy drugs and radiation therapy. In neurons, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide protects against oxidative stress and inflammation, improves cognitive function, and promotes neuronal survival. In adipose tissue and liver, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide improves insulin sensitivity and glucose metabolism, reduces inflammation, and promotes lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PKB inhibition. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be used in a wide range of cell types and animal models, and its effects can be easily measured using various biochemical and physiological assays. However, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide also has some limitations, including its high cost, low solubility in aqueous solutions, and potential off-target effects on other kinases.
Zukünftige Richtungen
The potential applications of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in various fields of research have generated significant interest in the scientific community, and several future directions for research have been proposed. These include:
1. Development of more potent and selective N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide analogs for PKB inhibition.
2. Investigation of the effects of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide on other signaling pathways and kinases.
3. Evaluation of the safety and efficacy of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in preclinical and clinical trials.
4. Investigation of the mechanisms underlying the neuroprotective and metabolic effects of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide.
5. Identification of biomarkers for predicting the response to N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide treatment in cancer and metabolic disorders.
Conclusion
In conclusion, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, or N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, is a potent inhibitor of the enzyme PKB that has potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by blocking downstream signaling pathways that regulate cell growth, survival, and metabolism. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, but also has some limitations. Future research on N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide may lead to the development of new treatments for cancer, neurodegenerative diseases, and metabolic disorders.
Synthesemethoden
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride to form 4-(1-piperidinylsulfonyl)chlorobenzene. This intermediate is then reacted with N-methyl-2-hydroxyacetamide in the presence of a base to form N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. The purity and yield of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by blocking the activation of PKB, which is a key signaling pathway in cancer cells. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
In neurodegenerative diseases, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by reducing inflammation and oxidative stress in the brain, which are key factors in the development of these diseases.
In metabolic disorders, N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide achieves this by activating the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose and lipid metabolism.
Eigenschaften
IUPAC Name |
N-methyl-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)11-20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDQSHHVWIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5065027.png)
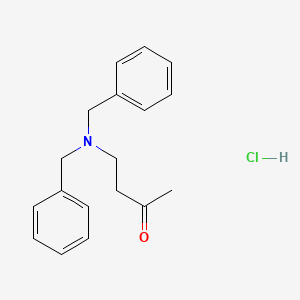
![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5065046.png)
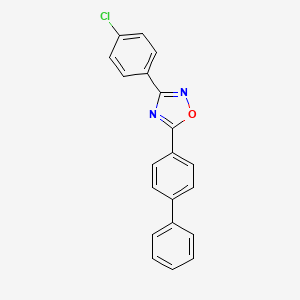
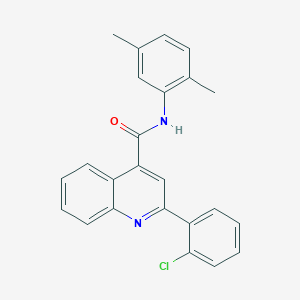
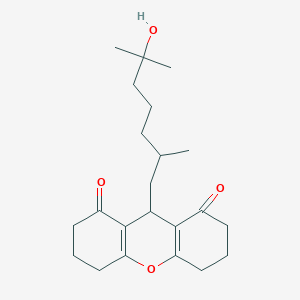
![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
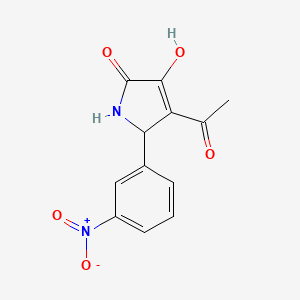
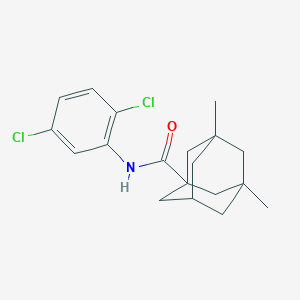
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
